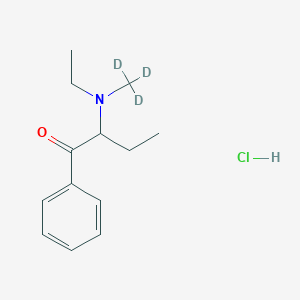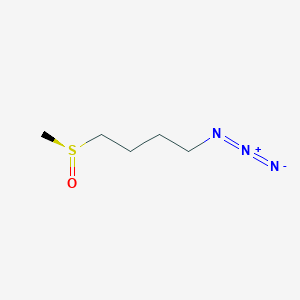
(S)-1-Azido-4-(methylsulfinyl)-butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Azido-4-(methylsulfinyl)butane is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an azido group (-N₃) and a methylsulfinyl group (-S(O)CH₃) attached to a butane backbone. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-4-(methylsulfinyl)butane typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of a halogenated precursor with sodium azide (NaN₃) under appropriate conditions. For example, 1-chloro-4-(methylsulfinyl)butane can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield (S)-1-Azido-4-(methylsulfinyl)butane.
Industrial Production Methods
Industrial production of (S)-1-Azido-4-(methylsulfinyl)butane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Azido-4-(methylsulfinyl)butane undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Major Products Formed
Reduction: Formation of (S)-1-amino-4-(methylsulfinyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (S)-1-azido-4-(methylsulfonyl)butane.
Aplicaciones Científicas De Investigación
(S)-1-Azido-4-(methylsulfinyl)butane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Azido-4-(methylsulfinyl)butane involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. The methylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
(S)-1-Azido-4-(methylsulfinyl)butane can be compared with other similar compounds such as:
Sulforaphane: An isothiocyanate with a similar methylsulfinyl group but different reactivity due to the isothiocyanate functional group.
Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, differing in the alkyl chain length and functional groups.
Propiedades
Fórmula molecular |
C5H11N3OS |
|---|---|
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
1-azido-4-[(S)-methylsulfinyl]butane |
InChI |
InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m0/s1 |
Clave InChI |
SCBWZMZIFFMINE-JTQLQIEISA-N |
SMILES isomérico |
C[S@](=O)CCCCN=[N+]=[N-] |
SMILES canónico |
CS(=O)CCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
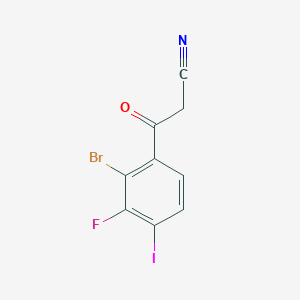
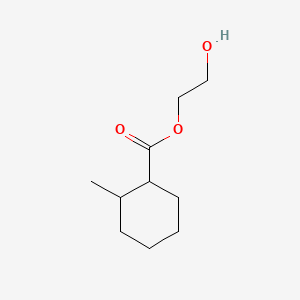
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
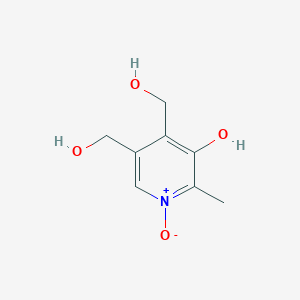

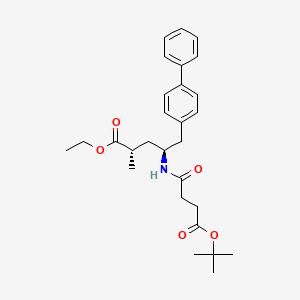
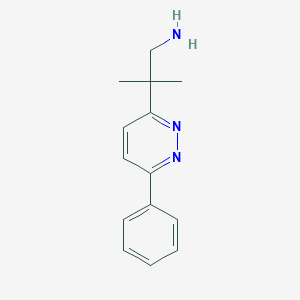

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
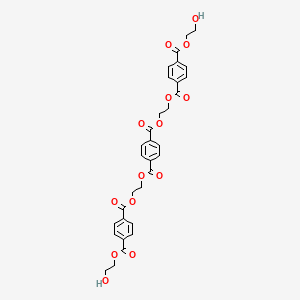
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
